I-CBP112

Description

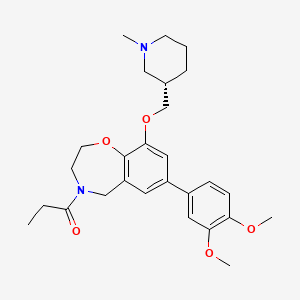

Structure

3D Structure

Properties

IUPAC Name |

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNAKDFZAWQEEO-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

I-CBP112 Mechanism of Action in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

I-CBP112 is a potent and selective small-molecule inhibitor that targets the bromodomains of the CREB-binding protein (CBP) and p300, two closely related and critical histone acetyltransferases (HATs) that function as transcriptional co-activators. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the aberrant function of CBP/p300 is linked to the maintenance of a malignant phenotype characterized by uncontrolled self-renewal and differentiation arrest. I-CBP112 acts as an acetyl-lysine competitive inhibitor, disrupting the "reader" function of the CBP/p300 bromodomain, which is essential for recognizing acetylated histone tails and recruiting transcriptional machinery to key gene loci. This disruption leads to the transcriptional repression of oncogenic programs, impairing the clonogenic growth of leukemia cells and inducing differentiation. Notably, I-CBP112 demonstrates synergistic activity with other anti-leukemic agents, including BET bromodomain inhibitors and conventional chemotherapy, presenting a promising new therapeutic strategy.

Core Mechanism of Action

I-CBP112 functions primarily by competitively binding to the acetyl-lysine binding pocket within the bromodomains of CBP and p300.[1][2] This action prevents these proteins from recognizing and binding to acetylated lysine residues on histone tails and other proteins, a critical step in the activation of gene transcription.[1] By inhibiting this reader function, I-CBP112 effectively displaces the CBP/p300 co-activator complexes from chromatin at specific gene promoters, leading to the downregulation of target genes essential for leukemogenesis.[1][3]

CBP/p300 are frequently implicated in leukemia through chromosomal translocations (e.g., MLL-CBP) or as essential co-activators for oncogenic fusion proteins like AML1-ETO.[1][3] These oncoproteins drive aberrant self-renewal programs. I-CBP112's mechanism directly counters this by impairing the clonogenic growth and leukemia-initiating potential of cancer cells while promoting cellular differentiation.[3][4]

An interesting and complex aspect of I-CBP112's mechanism is its potential to allosterically activate the histone acetyltransferase (HAT) domain of CBP/p300 on nucleosomal substrates, even while inhibiting the bromodomain.[5] This suggests that I-CBP112's effects on transcription are nuanced and context-dependent, potentially involving a reprogramming of the epigenome beyond simple inhibition.

Quantitative Data Summary

The potency and selectivity of I-CBP112 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Target | Value | Assay Type | Reference |

| Binding Affinity (Kd) | CBP Bromodomain | 151 nM | Isothermal Titration Calorimetry (ITC) | [6][7] |

| p300 Bromodomain | 167 nM | Isothermal Titration Calorimetry (ITC) | [6][7] | |

| Inhibitory Activity (IC50) | H3K56ac Displacement from CBP | 170 nM | AlphaScreen | [1] |

| Cellular Activity | G1 Cell Cycle Arrest | Dose-dependent | Flow Cytometry | [3] |

| Impaired Colony Formation | Dose-dependent (significant at µM range) | Methylcellulose Colony Assay | [3] | |

| Synergy (Combination Index) | with JQ1 (BETi) | CI < 1 | Cell Viability Assay | [3] |

| with Doxorubicin | CI < 1 | Cell Viability Assay | [3] |

Synergy with Anti-Leukemic Agents

A significant feature of I-CBP112 is its ability to act synergistically with other anticancer agents, enhancing their efficacy and potentially overcoming resistance mechanisms.

Synergy with Doxorubicin

I-CBP112 enhances the cytotoxicity of the chemotherapeutic agent doxorubicin.[8] The primary mechanism is the I-CBP112-mediated transcriptional repression of genes encoding ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCC10.[4][9][10] These transporters function as efflux pumps that expel chemotherapy drugs from the cancer cell, a common mechanism of multidrug resistance.

By inhibiting CBP/p300, I-CBP112 alters the chromatin landscape at the promoters of these ABC transporter genes, leading to reduced H3K4 trimethylation (a mark of active transcription) and recruitment of the lysine-specific demethylase 1 (LSD1).[4][9][10] This results in decreased expression of the efflux pumps, leading to higher intracellular accumulation of doxorubicin and consequently, enhanced cell killing.[4][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

I-CBP112: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

Abstract

I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, I-CBP112 disrupts protein-protein interactions that are crucial for the transcription of key oncogenes. This guide provides a comprehensive overview of I-CBP112, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and its effects on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.

I-CBP112 is an acetyl-lysine competitive protein-protein interaction inhibitor that specifically targets the bromodomains of CBP and p300.[2] It has been shown to modulate gene expression, induce cellular differentiation, and sensitize cancer cells to conventional chemotherapeutic agents.[3][4] This technical guide serves as a resource for understanding the biochemical and cellular functions of I-CBP112.

Mechanism of Action

I-CBP112 functions by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and p300. This disruption has several downstream consequences:

-

Repression of Oncogenes: By preventing the recruitment of the CBP/p300 transcriptional complex to chromatin, I-CBP112 leads to the downregulation of key oncogenes such as c-Myc and androgen receptor target genes like KLK3 (PSA).[3]

-

Induction of Cellular Differentiation: In hematological malignancies, I-CBP112 has been shown to impair the aberrant self-renewal of leukemic cells and induce their differentiation.[2][5]

-

Sensitization to Chemotherapy: I-CBP112 can repress the expression of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance in cancer cells. This leads to increased intracellular accumulation and enhanced efficacy of chemotherapeutic agents like doxorubicin.[3][4]

-

Allosteric Activation of HAT Activity: Interestingly, I-CBP112 has been reported to allosterically activate the HAT activity of CBP/p300, leading to an increase in histone acetylation, particularly at H3K18.[6][7] This suggests a complex regulatory mechanism beyond simple bromodomain inhibition.

Quantitative Data

The following tables summarize the key quantitative data for I-CBP112 from various biochemical and cellular assays.

Table 1: Biochemical Activity of I-CBP112

| Target | Assay Type | Value | Reference |

| CBP Bromodomain | Dissociation Constant (Kd) | 151 ± 6 nM | [8][9] |

| p300 Bromodomain | Dissociation Constant (Kd) | 167 ± 8 nM | [8][9] |

| CBP Bromodomain | IC50 (AlphaScreen) | 170 nM | [9][10] |

| p300 Bromodomain | IC50 (AlphaScreen) | 625 nM | [8][] |

| BRD4(1) Bromodomain | Dissociation Constant (Kd) | 5.6 µM | [5][12] |

| BRD4(2) Bromodomain | Dissociation Constant (Kd) | 20 µM | [5][12] |

Table 2: Cellular Activity of I-CBP112

| Cell Line | Assay | Effect | Concentration | Reference |

| Human and Mouse Leukemic Cells | Colony Formation | Impaired colony formation and induced differentiation | Not specified | [2][5] |

| MLL-AF9+ AML Cells | Leukemia-Initiating Potential | Reduced potential in vitro and in vivo | Dose-dependent | [2][9] |

| MDA-MB-231 (Breast Cancer) | Gene Expression | Decreased expression of ABC transporters (ABCC1, ABCC10) | Not specified | [3][4] |

| A549 (Lung Cancer) | Gene Expression | Decreased expression of ABC transporters | Not specified | [3][4] |

| HepG2 (Liver Cancer) | Gene Expression | Decreased expression of ABC transporters | Not specified | [3][4] |

| Prostate Cancer Cells | Proliferation | Arrested proliferation (in combination with A-485) | Not specified | [3] |

| HEK293 | IC50 | > 10 µM | [2] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (dissociation constant, Kd) of I-CBP112 to the bromodomains of CBP and p300.

-

Protein Preparation: Recombinant human CBP and p300 bromodomain proteins are purified.

-

Ligand Preparation: I-CBP112 is dissolved in the same buffer as the protein.

-

Titration: The protein solution is placed in the sample cell of the calorimeter, and the I-CBP112 solution is loaded into the injection syringe. A series of small injections of I-CBP112 into the protein solution is performed.

-

Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[5][12]

Temperature Shift Assay (Thermal Shift Assay)

This assay assesses the stabilizing effect of I-CBP112 on the thermal denaturation of the target bromodomain, providing an indication of binding.

-

Reaction Mixture: The bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Ligand Addition: I-CBP112 is added to the reaction mixture.

-

Thermal Denaturation: The temperature of the mixture is gradually increased, and the fluorescence is monitored.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of I-CBP112 indicates binding and stabilization of the protein.[5][12]

Colony Formation Assay

This assay is used to evaluate the effect of I-CBP112 on the self-renewal capacity of cancer cells.

-

Cell Plating: Leukemic cells are seeded in a semi-solid medium, such as methylcellulose, at a low density.

-

Treatment: The cells are exposed to various concentrations of I-CBP112.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days).

-

Quantification: The number and size of the colonies are counted and compared to untreated controls. A reduction in colony number indicates an impairment of self-renewal.[5]

In Vivo Leukemia Model

This model is used to assess the therapeutic efficacy of I-CBP112 in a living organism.

-

Cell Transplantation: Murine or human leukemic cells (e.g., MLL-AF9+ AML cells) are transplanted into immunocompromised mice.

-

Treatment: Once leukemia is established, the mice are treated with I-CBP112 or a vehicle control.

-

Monitoring: The progression of leukemia is monitored by methods such as bioluminescence imaging or flow cytometry of peripheral blood.

-

Endpoint Analysis: Survival of the mice is a primary endpoint. Spleen and bone marrow can be harvested to assess leukemic burden.[5]

Western Blotting for Histone Acetylation

This technique is used to measure the effect of I-CBP112 on global histone acetylation.

-

Cell Lysis and Histone Extraction: Cells treated with I-CBP112 are lysed, and histones are extracted from the nuclear fraction.

-

SDS-PAGE and Transfer: The extracted histones are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K18) and a loading control (e.g., anti-total H3).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands is quantified to determine the relative levels of histone acetylation.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of I-CBP112 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of I-CBP112 in the cell nucleus.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 12. aacrjournals.org [aacrjournals.org]

The Dual-Faceted Role of I-CBP112 in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

I-CBP112 has emerged as a significant chemical probe in the study of epigenetic regulation and its therapeutic potential in oncology. This technical guide provides an in-depth analysis of the function and mechanism of action of I-CBP112, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. Paradoxically, while inhibiting the acetyl-lysine binding function of the bromodomain, I-CBP112 allosterically activates the histone acetyltransferase (HAT) domain of p300/CBP. This dual activity leads to a nuanced modulation of gene expression, resulting in anti-proliferative effects in various cancer models and sensitization to conventional chemotherapy. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action: Bromodomain Inhibition and HAT Activation

I-CBP112 is a competitive inhibitor of the protein-protein interactions mediated by the CBP/p300 bromodomains, which recognize acetylated lysine residues on histones and other proteins. By binding to the bromodomain, I-CBP112 displaces CBP/p300 from chromatin. However, this interaction induces a conformational change in the p300/CBP protein that enhances its intrinsic histone acetyltransferase (HAT) activity. This allosteric activation is particularly effective on nucleosomal substrates, leading to a significant increase in histone acetylation at specific sites.

Signaling Pathway of I-CBP112 Action

The binding of I-CBP112 to the CBP/p300 bromodomain initiates a cascade of events that ultimately alters gene transcription. The following diagram illustrates this proposed signaling pathway.

Caption: Mechanism of I-CBP112 action on CBP/p300 and gene regulation.

Quantitative Data on I-CBP112 Activity

The biological effects of I-CBP112 have been quantified in various studies. The following tables summarize key findings related to its potency in activating p300/CBP, its impact on histone acetylation, and its anti-proliferative activity in different cancer cell lines.

Table 1: Potency of I-CBP112 in p300/CBP Activation

| Parameter | Value | Cell/System | Reference |

| EC50 for p300/CBP-mediated H3K18 acetylation | ~2 µM | In vitro | [1] |

Table 2: Effect of I-CBP112 on Histone Acetylation

| Histone Modification | Fold Change (vs. control) | Enzyme | Substrate | Reference |

| H3K18 acetylation | ~3-fold increase | p300 | Nucleosome | [2][3] |

| H3K23 acetylation | Significant increase | p300 | Nucleosome | [2][3] |

| H4K5 acetylation | Significant increase | CBP | Nucleosome | [1] |

Table 3: Anti-proliferative Activity of I-CBP112 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 5.5 ± 1.1 | [2] |

| KG1a | Acute Myeloid Leukemia | - | [2] |

| KASUMI-1 | Acute Myeloid Leukemia | >10 (non-cytotoxic) | [2] |

| MOLM13 | Acute Myeloid Leukemia | >10 (non-cytotoxic) | [2] |

| SEM | Acute Lymphoblastic Leukemia | >10 (non-cytotoxic) | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | [1] |

| A549 | Non-Small Cell Lung Cancer | - | [1] |

| HepG2 | Hepatocellular Carcinoma | - | [1] |

Note: For some cell lines, I-CBP112 primarily induced differentiation and impaired colony formation rather than causing direct cytotoxicity, hence specific IC50 values for proliferation were not determined in those studies.

Table 4: I-CBP112-mediated Sensitization to Chemotherapeutic Agents

| Cell Line | Chemotherapeutic Agent | Fold Decrease in IC50 with I-CBP112 | Reference |

| A549 | Cisplatin | 78.2 | [1] |

| A549 | Doxorubicin | 62.7 | [1] |

| A549 | Daunorubicin | 53.2 | [1] |

| HepG2 | Etoposide | 23.1 | [1] |

| HepG2 | Daunorubicin | 21.4 | [1] |

| HepG2 | Doxorubicin | 11.0 | [1] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of I-CBP112.

Western Blotting for Histone Acetylation

This protocol is used to assess the levels of specific histone acetylation marks in cells treated with I-CBP112.

Experimental Workflow:

Caption: A typical workflow for Western blot analysis of histone acetylation.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of I-CBP112 or vehicle control for a specified duration (e.g., 4-6 hours).

-

Histone Extraction: Lyse cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Acid extraction is commonly used for histone enrichment.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Separate protein lysates on a polyacrylamide gel (e.g., 15% for histones).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3 (Lys18)) and a loading control (e.g., anti-total Histone H3).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the signal of the acetylated histone to the total histone signal.

Quantitative Mass Spectrometry for Histone Acetylation

This method provides a comprehensive and unbiased quantification of changes in various histone acetylation sites.

Methodology:

-

In Vitro Acetylation Reaction: Incubate purified full-length p300 or CBP with nucleosomes, acetyl-CoA, and varying concentrations of I-CBP112.

-

Quenching and Protein Precipitation: Stop the reaction and precipitate the proteins using trichloroacetic acid.

-

Propionylation and Digestion: Block free lysines by propionylation and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of acetylated peptides in the presence and absence of I-CBP112.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of I-CBP112 on cancer cell growth.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a range of I-CBP112 concentrations for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a viability reagent such as MTT, WST-1, or CellTiter-Glo.

-

Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Downstream Effects on Gene Regulation: Repression of ABC Transporters

A key consequence of I-CBP112 treatment in cancer cells is the downregulation of ATP-binding cassette (ABC) transporter genes, which are often associated with multidrug resistance.

Proposed Mechanism of ABC Transporter Repression

I-CBP112-induced changes in histone modifications at the promoters of ABC transporter genes are thought to be responsible for their transcriptional repression. The following diagram outlines this proposed mechanism.

Caption: Proposed mechanism for I-CBP112-mediated repression of ABC transporters.

Conclusion

I-CBP112 represents a fascinating class of epigenetic modulators with a unique dual mechanism of action. By simultaneously inhibiting the bromodomain and activating the HAT domain of CBP/p300, it triggers a complex reprogramming of the cellular epigenome. This leads to potent anti-cancer effects, including the induction of differentiation and sensitization to chemotherapy through the downregulation of drug efflux pumps. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of I-CBP112 and the broader implications of targeting CBP/p300 in disease. Further investigation is warranted to fully elucidate the intricate downstream signaling pathways and to identify predictive biomarkers for patient stratification in future clinical trials.

References

- 1. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

I-CBP112's Role in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of I-CBP112, a selective chemical probe targeting the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CREBBP or CBP) and E1A-binding protein p300 (EP300). While classified as an acetyl-lysine competitive inhibitor of the bromodomain, I-CBP112 exhibits a complex and paradoxical mechanism, leading to the allosteric activation of CBP/p300's HAT activity on nucleosomal substrates. This guide synthesizes the current understanding of I-CBP112's mechanism, its quantitative effects on histone acetylation, and its implications for cancer therapy, supported by detailed experimental protocols and pathway visualizations.

Mechanism of Action

I-CBP112 is a potent and selective benzoxazepine inhibitor that competitively binds to the bromodomains of CBP and p300.[1][2] This binding displaces the bromodomain from its natural ligands, acetylated lysine residues on histones and other proteins.[3][4] However, this interaction does not lead to a global inhibition of the enzyme's catalytic function. Instead, studies have revealed that I-CBP112 can allosterically activate the histone acetyltransferase (HAT) activity of full-length p300/CBP up to three-fold.[5][6]

This activation is context-dependent and requires a nucleosome substrate; the effect is not observed with isolated histone H3 substrates or the isolated p300 HAT domain.[5][6][7] This suggests that I-CBP112 binding to the bromodomain induces a conformational change that enhances the enzyme's ability to acetylate histones within the complete chromatin structure.[5] The primary targets of this enhanced acetylation are specific lysine residues on histone H3, most notably H3K18 and H3K23, as well as H4K5.[5][8]

Downstream of histone modification, I-CBP112's activity leads to significant changes in gene expression. For example, it has been shown to repress the transcription of key ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance in cancer.[9][10] This repression is associated with enhanced nucleosome acetylation at the gene promoters but a simultaneous decrease in the active transcription mark H3K4me3, and involves the recruitment of the demethylase LSD1.[9][10][11]

Quantitative Data

The potency and binding affinity of I-CBP112 for CBP and p300 have been characterized by multiple assays. The compound demonstrates high selectivity for CBP/p300 over other bromodomain-containing proteins, including the BET family.[12]

Table 1: I-CBP112 Inhibitory Potency and Binding Affinity

| Target | Assay Type | Value | Reference(s) |

|---|---|---|---|

| CBP | IC50 (AlphaScreen) | 170 nM | [4][13] |

| IC50 (BLI) | 170 nM | [13] | |

| IC50 (Cell-free) | 170 nM | [3] | |

| IC50 | 0.142 - 0.17 µM | ||

| Dissociation Constant (Kd) | 151 nM (± 6 nM) | [4] | |

| Dissociation Constant (Kd) (ITC) | 151 nM | [3][13] | |

| Dissociation Constant (Kd) | 142 nM | [14][15] | |

| p300 | IC50 | 0.625 µM | [12] |

| | Dissociation Constant (Kd) (ITC) | 167 nM (± 8 nM) |[3][4][16] |

Table 2: Effect of I-CBP112 on Histone Acetylation

| Histone Mark | Effect | Fold Change | Assay Context | Reference(s) |

|---|---|---|---|---|

| H3K18ac | Stimulation | ~3-fold | p300/CBP-mediated nucleosome acetylation | [5][8] |

| Enhancement | - | Acute leukemia & prostate cancer cells | [5][17] | |

| H3K23ac | Enhancement | Significant | p300-mediated nucleosome acetylation | [5][8] |

| H4K5ac | Enhancement | Significant | CBP-mediated nucleosome acetylation | [5][8] |

| H3K56ac | Inhibition | - | In vivo (HeLa cells) |[18] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of I-CBP112. These are generalized from standard laboratory procedures and incorporate specific details from cited literature where available.

This protocol is used to assess changes in specific histone acetylation marks in cells following treatment with I-CBP112.

-

Cell Culture and Treatment:

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Alternatively, perform acid extraction for histone enrichment.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 2.5-5% BSA in TBST).[7][20]

-

Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.

-

Wash the membrane three times for 5 minutes each with TBST.[20]

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[7]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[19]

-

Visualize the signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.

-

This protocol is for analyzing the occupancy of histone marks at specific gene promoters (e.g., ABC transporters) in response to I-CBP112.

-

Cell Treatment and Cross-linking:

-

Culture and treat approximately 1x10^7 to 1x10^8 cells per IP with I-CBP112 (e.g., 10 µM for 72h).[9][21]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature.[21]

-

Quench the reaction by adding glycine to a final concentration of 125-200 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells with ice-cold PBS.

-

Perform cell lysis using a series of lysis buffers to isolate the nuclei.[21]

-

Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).

-

Shear chromatin to an average size of 200-800 bp using sonication. Verify fragment size on an agarose gel.[21]

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.[21]

-

Set aside a small fraction of the lysate as the "input" control.

-

Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody.

-

Antibody Examples: anti-H3K27ac, anti-H3K4me3, or Normal Rabbit IgG as a negative control.[11]

-

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.[22]

-

-

Washes and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Analysis:

-

Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting gene promoters of interest (e.g., ABCC1, ABCC10).[10]

-

This protocol measures the effect of I-CBP112 on cancer cell proliferation and is used to determine IC50 values for chemotherapeutic agents.

-

Cell Seeding:

-

Drug Treatment:

-

For sensitization experiments, pre-incubate cells with I-CBP112 (e.g., 10 µM) for a period such as 72 hours.[9][11]

-

Following pre-incubation, add serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) and incubate for an additional 48 hours.[9][11]

-

Include wells for vehicle control (no drug) and blank control (medium only).

-

-

Viability Measurement (Resazurin-based Assay):

-

Data Acquisition and Analysis:

-

Measure the fluorescence or absorbance using a microplate reader (e.g., 570 nm absorbance for MTT, or ~450 nm for CCK-8 type assays).[24][25]

-

Subtract the blank control readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the viability against drug concentration and use a non-linear regression model (e.g., binomial equation) to determine the half-maximal inhibitory concentration (IC50).[9][11]

-

Conclusion and Future Directions

I-CBP112 is a critical tool for dissecting the function of CBP/p300 in gene regulation. Its unique mechanism as a bromodomain inhibitor that allosterically activates HAT activity provides a novel pharmacological approach to modulating histone acetylation.[5] The targeted enhancement of acetylation at specific sites like H3K18 opens new avenues for therapeutic intervention, particularly in oncology. The ability of I-CBP112 to sensitize cancer cells to existing chemotherapeutics and other epigenetic drugs highlights its potential in combinatorial treatment strategies.[8][9][26]

Future research should focus on fully elucidating the structural basis for the allosteric activation of the HAT domain and identifying the complete spectrum of genes and non-histone proteins affected by I-CBP112-mediated acetylation. Understanding the precise contexts in which I-CBP112 acts as a transcriptional activator versus a repressor will be key to its successful translation into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]

- 13. apexbt.com [apexbt.com]

- 14. I-CBP112 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. researchgate.net [researchgate.net]

- 19. spb.dia-m.ru [spb.dia-m.ru]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. encodeproject.org [encodeproject.org]

- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of I-CBP112: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. Its discovery marked a significant advancement in the ability to pharmacologically interrogate the function of these key epigenetic regulators. This technical guide provides a comprehensive overview of the discovery, development, and characterization of I-CBP112, intended for researchers, scientists, and drug development professionals. The guide details the experimental protocols utilized in its validation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction

The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression, integrating a wide array of signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. The bromodomain of CBP/p300 is a key protein-protein interaction module that recognizes acetylated lysine residues on histones and other proteins, thereby tethering the HAT complex to chromatin and facilitating transcriptional activation. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.

I-CBP112 emerged from a hit expansion effort based on a benzo-oxazepine core structure, which was identified to have weak binding activity towards the CBP/p300 bromodomains.[1][2] Through medicinal chemistry optimization, I-CBP112 was developed as a potent and selective acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] This guide will delve into the technical details of its characterization.

Mechanism of Action

I-CBP112 functions as an acetyl-lysine mimetic, competitively binding to the bromodomain pocket of CBP and p300.[1][2] This binding event displaces the bromodomain from its natural interaction partners, such as acetylated histones, thereby modulating gene expression. The interaction of I-CBP112 with the CBP bromodomain has been structurally characterized, revealing the molecular basis for its potency and selectivity.[1]

dot

Quantitative Data Summary

The following tables summarize the key quantitative data for I-CBP112 from various biochemical, biophysical, and cellular assays.

Table 1: In Vitro Binding Affinity and Potency

| Target | Assay | Metric | Value (nM) | Reference |

| CBP | Isothermal Titration Calorimetry (ITC) | Kd | 151 ± 6 | [1][3] |

| p300 | Isothermal Titration Calorimetry (ITC) | Kd | 167 ± 8 | [1][3] |

| CBP | AlphaScreen | IC50 | 170 | [1][3] |

| CBP | Bio-layer Interferometry (BLI) | Kd | 142 | [2] |

Table 2: In Vitro Selectivity Profile

| Target | Assay | Metric | Value (°C) | Reference |

| CBP | Thermal Shift Assay | ΔTm | 7.8 | [2] |

| p300 | Thermal Shift Assay | ΔTm | 8.6 | [2] |

| BRD4(1) | Thermal Shift Assay | ΔTm | 2.1 | [2] |

| BRD4(2) | Thermal Shift Assay | ΔTm | 0.6 | [2] |

| 41 other bromodomains | Thermal Shift Assay | ΔTm | Low | [2] |

Table 3: Cellular Activity

| Cell Line | Assay | Metric | Value (nM) | Reference |

| HEK293T | NanoBRET | IC50 | 600 ± 50 | [1] |

| KASUMI-1, MOLM13, SEM (leukemic cell lines) | Colony Formation Assay | - | Dose-dependent impairment | [1] |

| Murine MLL-AF9+ leukemic blasts | Colony Formation Assay | - | Significant impairment | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of I-CBP112.

Thermal Shift Assay (TSA)

The thermal stability of bromodomain proteins was assessed using a differential scanning fluorimetry (DSF) approach.

-

Protein Preparation: Recombinant bromodomain proteins were purified and diluted in a buffer of 10 mM HEPES pH 7.5, 500 mM NaCl.

-

Assay Plate Preparation: In a 96-well PCR plate, 2 µM of the respective bromodomain protein was mixed with 10 µM I-CBP112 (or DMSO as a vehicle control).

-

Fluorescent Dye: SYPRO Orange dye was added to a final concentration of 5x.

-

Instrumentation: The plate was heated in a real-time PCR machine from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

-

Data Analysis: The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the DMSO control from the Tm of the I-CBP112-treated sample.

Isothermal Titration Calorimetry (ITC)

ITC was employed to directly measure the binding affinity of I-CBP112 to the CBP and p300 bromodomains.

-

Sample Preparation: Purified CBP or p300 bromodomain protein was dialyzed against a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. I-CBP112 was dissolved in the final dialysis buffer.

-

Instrumentation: A MicroCal ITC200 instrument was used.

-

Experimental Setup: The sample cell (200 µL) was filled with 20 µM of the bromodomain protein. The injection syringe (40 µL) was loaded with 200 µM I-CBP112.

-

Titration: The experiment consisted of a single 0.4 µL injection followed by 19 injections of 2 µL of I-CBP112 into the sample cell at 25 °C.

-

Data Analysis: The heat of binding for each injection was measured and integrated. The resulting binding isotherm was fitted to a one-site binding model using the Origin software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

dot

Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen)

An AlphaScreen assay was developed to measure the displacement of an acetylated histone peptide from the CBP bromodomain by I-CBP112.

-

Reagents: Biotinylated histone H3 peptide acetylated at lysine 56 (H3K56ac), His-tagged CBP bromodomain, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads were used.

-

Assay Principle: In the absence of an inhibitor, the interaction between the biotinylated H3K56ac peptide (bound to Donor beads) and the His-tagged CBP bromodomain (bound to Acceptor beads) brings the beads into proximity, generating a luminescence signal. I-CBP112 competes with the peptide for binding to the bromodomain, disrupting the bead proximity and reducing the signal.

-

Protocol:

-

In a 384-well plate, I-CBP112 was serially diluted in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

-

A mix of His-tagged CBP bromodomain and biotinylated H3K56ac peptide was added to each well.

-

The plate was incubated for 15 minutes at room temperature.

-

A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads was added.

-

The plate was incubated for 1 hour in the dark at room temperature.

-

The luminescence signal was read on an EnVision plate reader.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

NanoBRET Cellular Target Engagement Assay

A NanoBRET assay was used to quantify the engagement of I-CBP112 with the CBP bromodomain in living cells.

-

Cell Line and Constructs: HEK293T cells were co-transfected with plasmids encoding the CBP bromodomain fused to NanoLuc luciferase and Halo-tagged histone H3.3.

-

Assay Principle: Bioluminescence resonance energy transfer (BRET) occurs when the NanoLuc-tagged CBP bromodomain and the Halo-tagged histone H3.3 (labeled with a fluorescent ligand) are in close proximity. I-CBP112 displaces the NanoLuc-CBP bromodomain from the Halo-histone H3.3, leading to a decrease in the BRET signal.

-

Protocol:

-

Transfected HEK293T cells were plated in a 96-well plate.

-

Cells were treated with the HaloTag NanoBRET 618 ligand.

-

I-CBP112 was serially diluted and added to the cells.

-

The plate was incubated for 2 hours at 37 °C.

-

Nano-Glo substrate was added, and both donor (460 nm) and acceptor (618 nm) emission signals were measured.

-

-

Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). IC50 values were determined from the dose-response inhibition of the BRET signal.

X-ray Crystallography

The co-crystal structure of I-CBP112 in complex with the CBP bromodomain was determined to elucidate the binding mode. The structure has been deposited in the Protein Data Bank with accession code 4NR6.[1]

-

Protein Expression and Purification: The human CBP bromodomain (residues 1082-1197) was expressed in E. coli and purified.

-

Crystallization: Crystals were grown using the sitting drop vapor diffusion method at 4°C by mixing the protein (8.6 mg/ml) with I-CBP112 (2 mM final concentration) and a reservoir solution containing 0.1 M MES pH 6.5, and 1.2 M ammonium sulfate.[1]

-

Data Collection and Structure Determination: X-ray diffraction data were collected and the structure was solved by molecular replacement.

Cell Viability and Colony Formation Assays

The anti-proliferative and differentiation-inducing effects of I-CBP112 were assessed in leukemic cell lines.

-

Cell Lines: Human leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM) and primary murine MLL-AF9+ leukemic blasts were used.[1]

-

Cell Viability: Cells were treated with increasing concentrations of I-CBP112 for several days. Cell viability was assessed using standard methods such as trypan blue exclusion or a commercial viability reagent (e.g., CellTiter-Glo).

-

Colony Formation Assay:

-

Cells were treated with I-CBP112 or DMSO for a specified period.

-

Cells were then plated in methylcellulose-based medium.

-

Colonies were allowed to form for 7-14 days.

-

Colonies were stained and counted. The effect of I-CBP112 was quantified as the percentage of colony formation relative to the DMSO control.

-

BioMAP Profiling

To understand the broader biological effects of I-CBP112, it was profiled in the BioMAP platform, a set of human primary cell-based disease models. This systems biology approach provides a comprehensive view of the compound's impact on various signaling pathways and cellular responses. The specific protocols for the BioMAP assays are proprietary to the service provider but generally involve treating the primary cell systems with the compound and measuring a panel of biomarker readouts.

Western Blot Analysis of Histone Acetylation

The effect of I-CBP112 on histone acetylation levels in cells was investigated by Western blotting.

-

Cell Treatment and Lysate Preparation: Cells were treated with I-CBP112 or DMSO. Histones were then extracted from the cell nuclei.

-

SDS-PAGE and Western Blotting: Histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone marks (e.g., H3K18ac, H3K27ac) and total histone H3 (as a loading control).

-

Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

dot

In Vivo Efficacy in a Leukemia Model

The therapeutic potential of I-CBP112 was evaluated in a murine model of MLL-AF9-driven acute myeloid leukemia (AML).[1]

-

Model: Leukemic blasts from diseased mice were treated ex vivo with I-CBP112 (5 µM) or DMSO for 3 days.[1]

-

Transplantation: The treated cells were then transplanted into syngeneic secondary recipient mice.[1]

-

Outcome: Mice transplanted with I-CBP112-treated cells showed a significant delay in leukemia development and prolonged survival compared to the control group.[1] This demonstrated that inhibition of the CBP/p300 bromodomain could impair the self-renewal capacity of leukemic cells in vivo.

Conclusion

I-CBP112 is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. The comprehensive data generated from a suite of biochemical, biophysical, cellular, and in vivo experiments have established it as a valuable chemical probe for elucidating the biological roles of CBP/p300. This technical guide provides a detailed resource for researchers seeking to utilize I-CBP112 in their own studies and serves as a template for the rigorous characterization of future chemical probes. The successful development of I-CBP112 highlights the therapeutic potential of targeting epigenetic reader domains in diseases such as leukemia.

References

Unveiling I-CBP112: A Technical Guide to its Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of I-CBP112, a potent and selective inhibitor of the CBP/p300 bromodomains. Through a comprehensive review of preclinical studies, this document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the validation of I-CBP112's therapeutic potential in various cancer cell lines.

Introduction: The Epigenetic Frontier in Oncology

The landscape of cancer therapy is increasingly shifting towards targeted treatments that exploit the molecular vulnerabilities of cancer cells. Epigenetic regulators, which play a crucial role in gene expression without altering the DNA sequence itself, have emerged as a promising class of therapeutic targets. Among these, the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are of significant interest. These two closely related proteins are key transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation has been implicated in the development and progression of various cancers, including hematologic malignancies and solid tumors.

I-CBP112 is a small molecule inhibitor that specifically targets the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key mechanism for localizing transcriptional machinery to specific genomic loci. By competitively inhibiting this interaction, I-CBP112 disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes and cellular pathways. This guide provides a detailed overview of the scientific evidence supporting the validation of CBP/p300 as the bona fide targets of I-CBP112 in cancer cells.

Mechanism of Action: Disrupting the Transcriptional Machinery

I-CBP112 functions as an acetyl-lysine competitive inhibitor, specifically targeting the bromodomains of CBP and p300 with high potency and selectivity.[1] This targeted inhibition disrupts the crucial protein-protein interactions that underpin the transcriptional co-activator function of CBP/p300. The binding of I-CBP112 to the CBP/p300 bromodomain prevents these proteins from recognizing and binding to acetylated histones and other transcription factors. This, in turn, leads to a cascade of downstream effects, including the modulation of histone acetylation at specific gene promoters and enhancers, and ultimately, the altered expression of genes critical for cancer cell survival and proliferation.[2]

Interestingly, while being a bromodomain inhibitor, I-CBP112 has been observed to enhance the histone acetyltransferase (HAT) activity of p300/CBP on nucleosomal substrates, particularly at the H3K18 and H3K23 sites.[3][4] This suggests a complex allosteric regulation mechanism where binding to the bromodomain induces a conformational change that stimulates the catalytic HAT domain.[4] This dual action of bromodomain inhibition and HAT activity stimulation contributes to its anti-proliferative effects in cancer cells.[4][5]

Figure 1: I-CBP112 Mechanism of Action.

Data Presentation: Quantitative Insights into I-CBP112 Activity

The following tables summarize the key quantitative data from various studies, providing a clear comparison of I-CBP112's efficacy across different cancer cell lines and its impact on gene expression.

Table 1: In Vitro Potency of I-CBP112 Against CBP/p300

| Target | Assay | Potency (IC50/KD) | Reference |

| CBP | Isothermal Titration Calorimetry (ITC) | KD: 151 ± 6 nM | [6] |

| p300 | Isothermal Titration Calorimetry (ITC) | KD: 167 ± 8 nM | [6] |

| CBP | Bio-Layer Interferometry (BLI) | IC50: 0.142-0.17 µM | [7] |

| p300 | Bio-Layer Interferometry (BLI) | IC50: 0.625 µM | [7] |

Table 2: Anti-proliferative Activity of I-CBP112 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| KASUMI-1 | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |

| MOLM13 | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |

| SEM | Acute Myeloid Leukemia | Colony Formation | ~3 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |

| A549 | Non-Small Cell Lung Cancer | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |

| HepG2 | Hepatocellular Carcinoma | Resazurin Assay | Not explicitly stated, but sensitization observed at 10 µM | [8] |

| LNCaP | Prostate Cancer | Not Specified | Modest anti-proliferative activity alone | [2] |

Table 3: Effect of I-CBP112 on ATP-Binding Cassette (ABC) Transporter mRNA Expression in MDA-MB-231 Cells

| Gene | Fold Change vs. Control (10 µM I-CBP112, 72h) | Reference |

| ABCC1 | Decreased | [8] |

| ABCC3 | Decreased | [8] |

| ABCC4 | Decreased | [8] |

| ABCC5 | Decreased | [8] |

| ABCC10 | Decreased | [8] |

Table 4: Synergistic Effects of I-CBP112 in Combination with Other Agents

| Cancer Cell Line | Combination Agent | Effect | Reference |

| Leukemic Cell Lines | JQ1 (BET inhibitor) | Increased cytotoxic activity | [1] |

| Leukemic Cell Lines | Doxorubicin | Increased cytotoxic activity | [1] |

| LNCaP (Prostate) | A-485 (p300/CBP HAT inhibitor) | Synergistic inhibition of proliferation | [2] |

| MDA-MB-231 (Breast) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |

| A549 (Lung) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |

| HepG2 (Liver) | Doxorubicin, Daunorubicin, Paclitaxel, Cisplatin | Sensitization to chemotherapy | [8] |

Experimental Protocols: A Guide to Target Validation Assays

This section provides detailed methodologies for key experiments used to validate the target and cellular effects of I-CBP112.

Western Blotting for Histone Acetylation

This protocol is for assessing changes in histone acetylation levels in response to I-CBP112 treatment.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., KG1a, LNCaP) at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of I-CBP112 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing protease and deacetylase inhibitors.

-

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

-

Clarify the extract by centrifugation and neutralize the supernatant with 2M NaOH.

-

Determine protein concentration using a Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K18, anti-acetyl-H3K27) overnight at 4°C. Use an antibody against total histone H3 as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Figure 2: Western Blot Experimental Workflow.

Chromatin Immunoprecipitation (ChIP) for p300 Occupancy

This protocol is for determining the occupancy of p300 at specific gene promoters or enhancers following I-CBP112 treatment.

-

Cell Culture and Cross-linking:

-

Culture prostate cancer cells (e.g., LNCaP) to ~80% confluency.

-

Treat cells with I-CBP112, A-485, the combination, or vehicle control for the desired time (e.g., 24 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Clarify the chromatin by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate a portion of the chromatin with an antibody against p300 or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for target gene promoters or enhancers (e.g., KLK3, c-Myc).

-

Figure 3: Chromatin Immunoprecipitation Workflow.

Cell Viability Assay (Resazurin-based)

This protocol is for determining the IC50 value of I-CBP112 and assessing its effect on cell proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., MDA-MB-231, A549, HepG2) in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of I-CBP112 in culture medium.

-

Treat the cells with the different concentrations of I-CBP112 or vehicle control. Include wells with medium only for background measurement.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Resazurin Addition and Measurement:

-

Prepare a resazurin solution in PBS or culture medium.

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of the reduced product, resorufin, using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the I-CBP112 concentration and use a non-linear regression model to calculate the IC50 value.

-

Conclusion and Future Directions

The collective evidence strongly supports the on-target activity of I-CBP112 against the bromodomains of CBP and p300 in a variety of cancer cell lines. Its ability to modulate histone acetylation, alter the expression of key oncogenes, and inhibit cancer cell proliferation, both as a single agent and in combination with other therapies, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of I-CBP112 and to explore its efficacy in other cancer contexts.

Future research should focus on elucidating the full spectrum of genes and pathways regulated by I-CBP112 in different cancer types through genome-wide approaches like ChIP-seq and RNA-seq. Further investigation into the interplay between bromodomain inhibition and HAT activation by I-CBP112 will provide deeper insights into its unique mechanism of action. Ultimately, continued preclinical and clinical evaluation will be crucial in translating the promise of I-CBP112 into a novel and effective epigenetic therapy for cancer patients.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. labbox.es [labbox.es]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Unveiling the Epigenetic Landscape of I-CBP112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2] These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[3][4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] This technical guide provides an in-depth exploration of the epigenetic effects of I-CBP112, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these functions.

Mechanism of Action: An Allosteric Activator

Contrary to the canonical role of an inhibitor, I-CBP112 acts as an allosteric activator of the histone acetyltransferase (HAT) activity of p300/CBP.[3] By binding to the bromodomain, I-CBP112 induces a conformational change that enhances the enzyme's ability to acetylate nucleosomal histones.[3] This effect is specific to the context of a nucleosome substrate, as I-CBP112 does not stimulate the acetylation of isolated histone H3.[3] The activation is particularly pronounced for specific lysine residues, most notably Histone H3 at lysine 18 (H3K18).[3]

The proposed mechanism involves I-CBP112 binding to the bromodomain, which then allosterically modulates the catalytic HAT domain, leading to increased acetylation of specific histone marks. This enhanced acetylation can alter chromatin structure and gene expression, ultimately leading to the observed anti-proliferative effects in cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the activity and effects of I-CBP112 from various studies.

Table 1: In Vitro Inhibitory and Activation Concentrations

| Target | Assay Type | IC50 / EC50 | Reference |

| CBP Bromodomain | Displacement Assay | 170 nmol/L | [1] |

| p300 Bromodomain | Isothermal Titration Calorimetry (ITC) | Kd ~600 nM | [3] |

| p300/CBP HAT Activity (H3K18ac) | Western Blot | EC50 ~2 µM | [5] |

| CBP Bromodomain | Bio-Layer Interferometry (BLI) | IC50 0.142-0.17 µM | [6] |

| p300 Bromodomain | Bio-Layer Interferometry (BLI) | IC50 0.625 µM | [6] |

Table 2: Cellular Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 | Reference |

| LNCaP | Prostate Cancer | 5.5 ± 1.1 µM | [3] |

| KG1a | Acute Leukemia | 9.1 ± 1.2 µM | [3] |

Table 3: Effects on Histone Acetylation

| Enzyme | Histone Mark | Fold Increase in Acetylation | Reference |

| p300 | Nucleosomal H3K18 | ~3-fold | [5] |

| p300 | Nucleosomal H3K23 | Significantly enhanced | [3] |

| CBP | Nucleosomal H3K18 | Significantly enhanced | [3] |

| CBP | Nucleosomal H3K23 | Significantly enhanced | [3] |

| CBP | Nucleosomal H4K5 | Significantly enhanced | [3] |

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the epigenetic effects of I-CBP112.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: KG1a (6,000 cells/well) and LNCaP (13,000 cells/well) cells were plated in 96-well flat-bottom plates.[3]

-

Drug Treatment: Cells were treated with varying concentrations of I-CBP112.

-

Incubation: Cells were incubated for a specified period (e.g., 72 hours).[3]

-

[3H]-Thymidine Labeling: [3H]-Thymidine was added to each well and incubated for a period to allow for incorporation into newly synthesized DNA.

-

Harvesting and Measurement: Cells were harvested, and the amount of incorporated [3H]-Thymidine was measured using a scintillation counter.

-

Data Analysis: The IC50 values were calculated from dose-response curves.[3]

Western Blotting for Histone Acetylation

This technique is used to detect and quantify the levels of specific histone modifications.

-

Cell Treatment: LNCaP or KG1a cells were treated with I-CBP112 for a specified duration (e.g., 4-6 hours).[3]

-

Histone Extraction: Histones were extracted from the cell nuclei.

-

Protein Quantification: The concentration of the extracted histones was determined.

-

SDS-PAGE: Equal amounts of histone proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the histone modification of interest (e.g., anti-H3K18ac) and a loading control (e.g., anti-total H3).[3]

-

Secondary Antibody and Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.

-

Quantification: The intensity of the bands was quantified, and the level of the specific histone modification was normalized to the total histone level.[3]

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of p300/CBP in the presence of I-CBP112.

-

Reaction Mixture: A reaction mixture was prepared containing recombinant full-length p300 or CBP, reconstituted nucleosomes, and [14C]acetyl-CoA as the acetyl group donor.[3]

-

Incubation: The reaction was initiated and incubated at a specific temperature for a set time.

-

Quenching: The reaction was stopped.

-

Separation and Detection: The reaction products were separated by SDS-PAGE, and the incorporation of the radiolabeled acetyl group into the histones was detected and quantified by phosphorimaging.[3]

Mass Spectrometry for Histone Modification Analysis

This method provides a comprehensive and quantitative analysis of various histone modifications.

-

In Vitro Acetylation Reaction: Nucleosomes were acetylated by p300 or CBP in the presence or absence of I-CBP112.[3]

-

Sample Preparation: The reaction was quenched, and the histones were subjected to chemical derivatization (e.g., propionylation) to block unmodified lysines.

-

Tryptic Digestion: The modified histones were digested with trypsin overnight.[3]

-

LC-MS/MS Analysis: The resulting peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data was analyzed to identify and quantify the abundance of different acetylated peptides, allowing for the determination of site-specific acetylation changes.[3]

Broader Epigenetic and Therapeutic Implications

The unique mechanism of I-CBP112 has significant implications for cancer therapy. By enhancing histone acetylation, I-CBP112 can modulate gene expression programs that are often dysregulated in cancer.[3] For instance, the increase in H3K18 acetylation has been linked to anti-proliferative effects in prostate cancer and leukemia cells.[3]

Furthermore, I-CBP112 has been shown to sensitize cancer cells to other therapeutic agents.[2][7] It can repress the expression of ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance, thereby increasing the efficacy of chemotherapeutic drugs.[7][8] Combination studies have also demonstrated synergistic effects with other epigenetic drugs, such as BET bromodomain inhibitors, and standard chemotherapy agents like doxorubicin.[1][2] These findings highlight the potential of I-CBP112 as a novel therapeutic strategy, either as a monotherapy or in combination with existing treatments, to overcome drug resistance and improve patient outcomes in various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience [tocris.com]

- 7. mdpi.com [mdpi.com]

- 8. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for I-CBP112 Selectivity for CBP/p300: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of I-CBP112's selectivity for the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. I-CBP112 is a potent and specific acetyl-lysine competitive inhibitor that has emerged as a valuable chemical probe for studying the biological functions of CBP/p300 and as a potential therapeutic agent, particularly in oncology.

Core Principles of I-CBP112 Selectivity

I-CBP112, a benzoxazepine derivative, achieves its high selectivity for the CBP/p300 bromodomains through a combination of shape complementarity and specific molecular interactions within the acetyl-lysine binding pocket.[1] As an acetyl-lysine mimetic, it effectively competes with endogenous acetylated histone and non-histone protein substrates, thereby disrupting the protein-protein interactions that are crucial for the transcriptional coactivator function of CBP/p300.[2][3]

The structural basis for this selectivity is elucidated by the co-crystal structure of a close analog of I-CBP112 with the CBP bromodomain (PDB ID: 5J0D). The key interactions involve a hydrogen bond with a conserved asparagine residue (Asn1168 in CBP) and a water-mediated hydrogen bond with a conserved tyrosine (Tyr1125 in CBP), which are characteristic features of acetyl-lysine recognition by bromodomains. The unique chemical scaffold of I-CBP112 allows for additional favorable contacts with specific residues lining the CBP/p300 binding pocket, which are distinct from those in other bromodomain families, such as the BET family, thus conferring its remarkable selectivity.

Quantitative Analysis of I-CBP112 Binding and Selectivity

The potency and selectivity of I-CBP112 have been rigorously quantified using a variety of biophysical and biochemical assays. The following tables summarize the key quantitative data for I-CBP112's interaction with CBP/p300 and other bromodomains.

Table 1: Binding Affinity of I-CBP112 for CBP and p300 Bromodomains

| Target | Method | Dissociation Constant (Kd) [nM] | Reference |

| CBP | Isothermal Titration Calorimetry (ITC) | 151 ± 6 | [4] |

| p300 | Isothermal Titration Calorimetry (ITC) | 167 ± 8 | [4] |

| CBP | Bio-layer Interferometry (BLI) | 142 | [5] |

Table 2: In Vitro Inhibition of CBP Bromodomain

| Assay | Metric | Value [nM] | Reference |

| Acetyl-lysine Competitive Displacement | IC50 | 170 | [4] |

Table 3: Selectivity Profile of I-CBP112 Against a Panel of Bromodomains (Thermal Shift Assay)

| Bromodomain | ΔTm (°C) | Bromodomain | ΔTm (°C) |

| CBP | 7.8 | BRD4(1) | 2.1 |

| p300 | 8.6 | BRD4(2) | 0.6 |

| BAZ2B | < 1 | BRD9 | < 1 |

| BRD1 | < 1 | SMARCA2 | < 1 |

| BRD2(1) | < 1 | SMARCA4 | < 1 |

| BRD3(1) | < 1 | TAF1(2) | < 1 |

| BRD3(2) | < 1 | TAF1L(2) | < 1 |

| Data for 41 other bromodomains showed low ΔTm values, indicating weak or no binding. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the I-CBP112-bromodomain interaction.

Methodology:

-

Protein Preparation: Express and purify the bromodomain of interest (e.g., CBP, p300) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: Dissolve I-CBP112 in the same ITC buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.

-

ITC Instrument Setup: Use a MicroCal ITC200 or equivalent instrument. Set the cell temperature to 25°C.

-

Sample Loading: Load the protein solution (typically 10-20 µM) into the sample cell and the I-CBP112 solution (typically 100-200 µM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the I-CBP112 solution into the protein-containing cell.

-

Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the resulting binding isotherm to a one-site binding model to determine the Kd, n, and ΔH. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To assess the thermal stability of a bromodomain in the presence of I-CBP112 as a measure of binding.

Methodology:

-